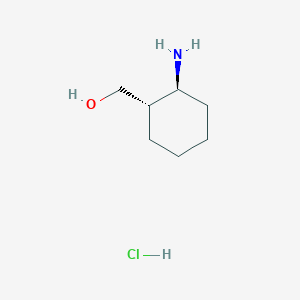

((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride

Vue d'ensemble

Description

((1S,2S)-2-aminocyclohexyl)methanol hydrochloride** is a chemical compound that belongs to the class of cyclohexylamines. It is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-aminocyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: ((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be further reduced to form a fully saturated cyclohexylamine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed under mild conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or triethylamine (TEA).

Major Products:

Oxidation: Formation of 2-aminocyclohexanone or 2-aminocyclohexanone derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHClN\O

- Molecular Weight : 129.20 g/mol

- CAS Number : 181472-63-9

The compound possesses chiral centers, which are crucial for its biological activity and interactions with various molecular targets. The presence of both an amino and a hydroxyl group allows for versatile chemical reactivity, enabling its use in diverse applications.

Organic Synthesis

((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride serves as an essential building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including:

- Reductive Amination : The compound can act as an amine source in the synthesis of amines from carbonyl compounds.

- Nitro-Mannich Reactions : It can participate in nitro-Mannich reactions to form β-nitroamines with high diastereoselectivity .

Biological Research

In biological research, this compound is used as a precursor for synthesizing biologically active molecules. Its incorporation into peptides and proteins allows researchers to study their structure and function. Specific applications include:

- Peptide Synthesis : It can be integrated into peptide chains to explore the effects of structural variations on biological activity.

- Drug Design : Its structural properties make it a candidate for developing new therapeutic agents targeting various diseases.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. Research indicates that it may exhibit:

- Neuroprotective Effects : Some studies suggest that it could protect neuronal cells from damage, potentially useful in treating neurodegenerative diseases.

- Antidepressant Activity : Preliminary studies show that related compounds may have antidepressant-like effects, modulating neurotransmitter systems .

Industrial Applications

In the industrial sector, this compound is valuable for producing specialty chemicals and intermediates. Its unique properties facilitate the development of new materials and chemical processes.

Case Studies and Research Findings

Several studies have explored the applications and biological activities of this compound:

- Enzyme Modulation Study : Research demonstrated that this compound could enhance the activity of enzymes involved in metabolic pathways, suggesting its potential as a drug candidate for metabolic disorders.

- Antidepressant-Like Effects : In animal models, compounds related to this compound showed significant reductions in depressive-like behavior during forced swimming tests (FST) and tail suspension tests (TST), indicating potential antidepressant properties.

- Cancer Cell Studies : Derivatives of this compound were investigated for their ability to inhibit the growth of non-small cell lung cancer (NSCLC) cells by targeting specific signaling pathways associated with tumor growth.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Modulation | Enhances activity of metabolic enzymes |

| Antidepressant Effects | Reduces depressive-like behavior in animal models |

| Cancer Inhibition | Inhibits growth of non-small cell lung cancer cells |

Mécanisme D'action

The mechanism of action of ((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Cyclohexylamine: A simpler analog with only an amino group attached to the cyclohexane ring.

2-Aminocyclohexanol: A compound with a similar structure but lacking the hydrochloride salt form.

Cyclohexanol: A related compound with only a hydroxyl group attached to the cyclohexane ring.

Uniqueness: ((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the cyclohexane ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Activité Biologique

((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in synthesizing biologically active molecules. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Formula : CHClNO

- Molecular Weight : 165.66 g/mol

- IUPAC Name : this compound

The compound features both an amino group and a hydroxyl group, allowing it to participate in various chemical reactions and biological interactions. Its dual functionality makes it a valuable building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate enzyme activity and receptor functions, leading to diverse biological effects.

Biological Applications

-

Precursor for Biologically Active Molecules :

- This compound serves as a precursor in synthesizing various peptides and proteins, which are crucial for studying their structure and function .

- Medicinal Chemistry :

- Research Studies :

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of this compound and its derivatives. Below are key findings from recent research:

Propriétés

IUPAC Name |

[(1S,2S)-2-aminocyclohexyl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPKUPNVXFLMRG-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.